
Témozolomide
Vue d'ensemble
Description
L’acide témozolomide est un dérivé du this compound, un agent alkylant utilisé principalement dans le traitement des tumeurs cérébrales telles que le glioblastome et l’astrocytome anaplasique . L’acide this compound se forme comme un métabolite lors de l’hydrolyse du this compound à un pH physiologique . Ce composé a montré une activité anticancéreuse potentielle similaire à celle de son composé parent .
Applications De Recherche Scientifique
Treatment of Brain Tumors
Temozolomide is most commonly used for:
- Glioblastoma Multiforme : Standard first-line treatment combined with radiotherapy.
- Refractory Anaplastic Astrocytoma : Used when other treatments fail.
Clinical trials have shown that temozolomide combined with tumor-treating fields (TTFields) significantly improves progression-free survival and overall survival compared to temozolomide alone .
Combination Therapies
Research has explored various combination therapies involving temozolomide:
- With Radiation Therapy : Concurrent administration with radiotherapy has shown improved outcomes in patients .
- With Other Chemotherapeutics : Studies have investigated its efficacy in combination with agents like 13-cis-retinoic acid, demonstrating enhanced antitumor activity .
Topical and Transdermal Applications
Recent studies have focused on developing temozolomide esters for topical application, particularly for skin cancers. These formulations are designed to enhance skin permeability and deliver active temozolomide more effectively to tumor sites . Preclinical trials indicated significant tumor growth inhibition in models treated with these esters.
Nanotechnology in Drug Delivery
Drug delivery nanosystems (DDNs) are being investigated to improve the pharmacokinetics of temozolomide. These systems aim to enhance drug stability, control release profiles, and target delivery to tumor sites, potentially increasing therapeutic efficacy while reducing side effects .
Resistance Mechanisms
Despite its effectiveness, resistance to temozolomide remains a significant challenge. Mechanisms include:
- O6-Methylguanine-DNA Methyltransferase (MGMT) : High expression of this DNA repair enzyme can lead to resistance by repairing the damage caused by temozolomide .
- Mismatch Repair Deficiencies : Tumors with defects in mismatch repair pathways may exhibit altered sensitivity to the drug.
Understanding these mechanisms has led to strategies aimed at overcoming resistance, such as combining temozolomide with MGMT inhibitors or other agents that target DNA repair pathways.
Efficacy in Diverse Tumor Types
Temozolomide has shown activity against various malignancies beyond gliomas, including:
- Metastatic Melanoma : Demonstrated significant efficacy in clinical trials compared to traditional agents like dacarbazine .
- Other Solid Tumors : Ongoing research continues to evaluate its potential in treating lung, colon, and ovarian cancers.
Patient Outcomes
A comprehensive analysis of clinical trials indicates that patients receiving combination therapies involving temozolomide often experience improved survival rates compared to those receiving monotherapy .
Mécanisme D'action
L’acide témozolomide exerce ses effets par l’alkylation de l’ADN. Il transfère des groupes méthyle à la guanine aux positions N7 et O6 et à l’adénine à la position O3 . Cette méthylation conduit à des appariements de bases mal adaptés lors de la réplication de l’ADN, ce qui entraîne des lésions de l’ADN et l’apoptose . Les principales cibles moléculaires sont les bases de l’ADN, et les voies impliquées comprennent la réponse aux dommages à l’ADN et les mécanismes de réparation .
Analyse Biochimique
Biochemical Properties
Temozolomide Acid participates in biochemical reactions by undergoing spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH to liberate a highly reactive methyl diazonium cation . This cation is capable of methylating various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis .
Cellular Effects
Temozolomide Acid has been shown to have antiproliferative and cytotoxic activity in cell lines and tumor isolates from patients in vitro . It can cause anemia, decrease the body’s ability to fight an infection, or cause easy bruising/bleeding . It also decreases bone marrow function, an effect that may lead to a low number of blood cells such as red cells, white cells, and platelets .
Molecular Mechanism
The molecular mechanism of Temozolomide Acid involves the methylation of DNA at the O6 position of guanine . This causes substitution of thymine for cytosine during DNA replication, which creates a mismatched base pair . This modification of DNA or RNA through the addition of methyl groups (alkylation) leads to DNA damage and cell death .
Temporal Effects in Laboratory Settings
Temozolomide Acid has been shown to prolong survival and reduce tumor volume in laboratory settings . Over time, tumors often develop resistance to Temozolomide Acid, which is a major obstacle to effective therapy .
Dosage Effects in Animal Models
In animal models, Temozolomide Acid has been shown to prolong survival by a factor of 1.88 and reduce tumor volume by 50.4% compared with untreated controls . The effects of Temozolomide Acid can vary with different dosages .
Metabolic Pathways
Temozolomide Acid is involved in metabolic pathways that include the methylation of DNA. The main elimination process of Temozolomide Acid is via pH-dependent hydrolysis to MTIC then degradation to 5-amino-imidazole-4-carbox-amide, and a highly reactive methyldiazonium ion .
Transport and Distribution
Temozolomide Acid is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide témozolomide peut être synthétisé par l’hydrolyse du this compound. Cette réaction se produit spontanément à un pH physiologique et est accélérée dans des conditions légèrement basiques . Le processus implique la conversion du this compound en son métabolite actif, le 5-(3-méthyltriazén-1-yl)imidazole-4-carboxamide, puis en acide this compound .
Méthodes de production industrielle
La production industrielle de l’acide this compound implique généralement l’hydrolyse contrôlée du this compound à des conditions de pH spécifiques. Le composé est ensuite isolé et purifié à l’aide de techniques chromatographiques standard .
Analyse Des Réactions Chimiques
Types de réactions
L’acide témozolomide subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Conversion du this compound en acide this compound à un pH physiologique.
Alkylation : En tant qu’agent alkylant, il peut transférer des groupes méthyle aux bases de l’ADN, ce qui conduit à des lésions de l’ADN.
Réactifs et conditions courants
Hydrolyse : Eau à pH physiologique ou en conditions légèrement basiques.
Alkylation : Le composé lui-même agit comme un agent alkylant, transférant des groupes méthyle aux bases de l’ADN.
Principaux produits formés
Comparaison Avec Des Composés Similaires
Composés similaires
Témozolomide : Le composé parent, également un agent alkylant utilisé dans le traitement du cancer.
Dacarbazine : Un autre agent alkylant aux propriétés anticancéreuses similaires.
Procarbazine : Un agent alkylant utilisé dans le traitement de la maladie de Hodgkin.
Unicité
L’acide this compound est unique en raison de sa formation en tant que métabolite du this compound et de son rôle spécifique dans l’alkylation des bases de l’ADN . Contrairement aux autres agents alkylants, il est formé par un processus d’hydrolyse non enzymatique, ce qui le distingue par son mécanisme d’action et sa voie métabolique .
Activité Biologique
Temozolomide (TMZ) is an oral alkylating agent primarily used in the treatment of high-grade gliomas, particularly glioblastoma multiforme (GBM). Its active form, temozolomide acid, exerts its biological activity by methylating DNA, which leads to cytotoxic effects in cancer cells. This article delves into the biological activity of temozolomide acid, focusing on its mechanisms of action, clinical efficacy, resistance mechanisms, and combination therapies.
Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which methylates DNA at the O6 position of guanine. This methylation results in DNA strand breaks and ultimately induces apoptosis in tumor cells. The effectiveness of TMZ is influenced by several factors:
- pH Sensitivity : The activity of TMZ is pH-dependent; it is more effective in slightly basic conditions typically found in tumor cells compared to normal cells .
- Blood-Brain Barrier Penetration : Due to its lipophilic nature and small molecular size, TMZ effectively crosses the blood-brain barrier, making it suitable for treating CNS tumors .
Clinical Efficacy
TMZ has shown significant efficacy in various clinical settings:
- Efficacy in Gliomas : In a systematic review, TMZ demonstrated increased progression-free survival (PFS) in patients with recurrent malignant gliomas. Specifically, it was noted that patients who had not undergone prior chemotherapy had a more pronounced response .
- Combination Therapies : Studies have explored the combination of TMZ with other agents:
- Valproic Acid : A study indicated that valproic acid enhances the antitumor effects of TMZ by promoting apoptosis through p53 activation .
- 13-cis-Retinoic Acid : A Phase II trial assessed the combination of TMZ and 13-cis-retinoic acid, showing promising results in terms of efficacy and tolerability in recurrent malignant gliomas .
Resistance Mechanisms
Despite its efficacy, resistance to TMZ poses a significant challenge. Several mechanisms have been identified:
- O6-Methylguanine-DNA Methyltransferase (MGMT) : High levels of MGMT expression can repair the DNA damage caused by TMZ, leading to treatment failure. Patients with MGMT promoter methylation tend to respond better to TMZ therapy .
- Mismatch Repair (MMR) Deficiency : Tumors with MMR deficiency show different responses to TMZ, often resulting in increased sensitivity due to impaired repair mechanisms .
Table 1: Summary of Key Studies on Temozolomide
Study | Year | Population | Treatment Regimen | Key Findings |
---|---|---|---|---|
Stupp et al. | 2009 | GBM patients | Postoperative RT + TMZ | Improved overall survival compared to RT alone |
Newlands et al. | 1997 | Various cancers | Dosing schedule comparison | Identified schedule dependency for efficacy |
Valproic Acid Study | 2021 | GBM patients | TMZ + Valproic Acid | Enhanced survival benefit linked to p53 status |
Propriétés
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMIOYTNALQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150614 | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113942-30-6 | |
Record name | Temozolomide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOZOLOMIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.